molecular formula C16H28N4 B6111985 1-(cyclohexylmethyl)-N-(1H-imidazol-4-ylmethyl)-3-piperidinamine

1-(cyclohexylmethyl)-N-(1H-imidazol-4-ylmethyl)-3-piperidinamine

Número de catálogo B6111985
Peso molecular: 276.42 g/mol
Clave InChI: PHWOIBWHLNICRZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(cyclohexylmethyl)-N-(1H-imidazol-4-ylmethyl)-3-piperidinamine, also known as CPI-1205, is a small molecule inhibitor that targets the enzyme called enhancer of zeste homolog 2 (EZH2). This enzyme is responsible for the methylation of histone proteins, which can lead to changes in gene expression. CPI-1205 has been studied for its potential use in the treatment of cancer and other diseases.

Mecanismo De Acción

1-(cyclohexylmethyl)-N-(1H-imidazol-4-ylmethyl)-3-piperidinamine works by inhibiting the activity of EZH2, which is involved in the methylation of histone proteins. Histone methylation can lead to changes in gene expression, which can contribute to the development and progression of cancer. By inhibiting EZH2, 1-(cyclohexylmethyl)-N-(1H-imidazol-4-ylmethyl)-3-piperidinamine can potentially block this process and reduce tumor growth.
Biochemical and Physiological Effects:
1-(cyclohexylmethyl)-N-(1H-imidazol-4-ylmethyl)-3-piperidinamine has been shown to inhibit EZH2 activity in cancer cells, leading to reduced tumor growth and metastasis. In addition, 1-(cyclohexylmethyl)-N-(1H-imidazol-4-ylmethyl)-3-piperidinamine has been shown to induce apoptosis (cell death) in cancer cells and reduce the expression of genes involved in cancer cell survival. 1-(cyclohexylmethyl)-N-(1H-imidazol-4-ylmethyl)-3-piperidinamine has also been shown to increase the expression of genes involved in the immune response, suggesting that it may have immunomodulatory effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 1-(cyclohexylmethyl)-N-(1H-imidazol-4-ylmethyl)-3-piperidinamine is that it is a small molecule inhibitor, which makes it easier to synthesize and study compared to larger molecules such as antibodies. In addition, 1-(cyclohexylmethyl)-N-(1H-imidazol-4-ylmethyl)-3-piperidinamine has been shown to have good pharmacokinetic properties and can be administered orally. However, one limitation of 1-(cyclohexylmethyl)-N-(1H-imidazol-4-ylmethyl)-3-piperidinamine is that it may have off-target effects, which can affect the interpretation of experimental results.

Direcciones Futuras

There are several future directions for the study of 1-(cyclohexylmethyl)-N-(1H-imidazol-4-ylmethyl)-3-piperidinamine. One potential direction is to investigate the use of 1-(cyclohexylmethyl)-N-(1H-imidazol-4-ylmethyl)-3-piperidinamine in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another direction is to study the use of 1-(cyclohexylmethyl)-N-(1H-imidazol-4-ylmethyl)-3-piperidinamine in other diseases, such as sickle cell disease or autoimmune diseases. Finally, further research is needed to fully understand the mechanism of action of 1-(cyclohexylmethyl)-N-(1H-imidazol-4-ylmethyl)-3-piperidinamine and its potential off-target effects.

Métodos De Síntesis

1-(cyclohexylmethyl)-N-(1H-imidazol-4-ylmethyl)-3-piperidinamine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves several chemical reactions, including reductive amination, cyclization, and hydrogenation. The final product is obtained as a white solid with high purity.

Aplicaciones Científicas De Investigación

1-(cyclohexylmethyl)-N-(1H-imidazol-4-ylmethyl)-3-piperidinamine has been studied extensively for its potential use in cancer treatment. EZH2 is overexpressed in many types of cancer, including prostate, breast, and lung cancer. By inhibiting EZH2, 1-(cyclohexylmethyl)-N-(1H-imidazol-4-ylmethyl)-3-piperidinamine can potentially reduce tumor growth and metastasis. In addition to cancer, 1-(cyclohexylmethyl)-N-(1H-imidazol-4-ylmethyl)-3-piperidinamine has also been studied for its potential use in other diseases, such as sickle cell disease and diffuse large B-cell lymphoma.

Propiedades

IUPAC Name

1-(cyclohexylmethyl)-N-(1H-imidazol-5-ylmethyl)piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4/c1-2-5-14(6-3-1)11-20-8-4-7-15(12-20)18-10-16-9-17-13-19-16/h9,13-15,18H,1-8,10-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWOIBWHLNICRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCCC(C2)NCC3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.